(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049978-67-7) is a chiral pyrrolidine derivative featuring a nitrobenzyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₁₄N₂O₄ (MW: 250.25), and it is stored under inert atmosphere at 2–8°C to maintain stability . The compound exhibits moderate hazards, including skin/eye irritation (H315, H319) and toxicity if swallowed (H302), necessitating precautions such as protective gloves (P280) and thorough handwashing (P264) .
This compound is structurally related to proline derivatives and serves as a key intermediate in organic synthesis, particularly in pharmaceutical research for designing enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
(2S,4R)-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)10-6-8(7-13-10)5-9-3-1-2-4-11(9)14(17)18/h1-4,8,10,13H,5-7H2,(H,15,16)/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETHXWXQNOKWOM-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274947 | |
| Record name | (4R)-4-[(2-Nitrophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049978-67-7 | |
| Record name | (4R)-4-[(2-Nitrophenyl)methyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049978-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-[(2-Nitrophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the 2-Nitrobenzyl Group: The 2-nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a 2-nitrobenzyl halide and the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the pyrrolidine derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Reduction Reactions
The carboxylic acid and nitro groups in this compound undergo selective reductions under distinct conditions.
Carboxylic Acid Reduction
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF) at 0–25°C.
-
Product : (2S,4R)-4-(2-Nitrobenzyl)pyrrolidin-2-ylmethanol.
-
Mechanism : LiAlH₄ reduces the carboxylic acid to a primary alcohol via nucleophilic acyl substitution, retaining the stereochemistry at the chiral centers.
Nitro Group Reduction
-
Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or catalytic hydrogenation at 25–50°C.
-
Product : (2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid.
-
Mechanism : The nitro group is reduced to an amine, forming a primary aromatic amine that can participate in further functionalization.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Carboxylic acid reduction | LiAlH₄, THF, 0–25°C | (2S,4R)-4-(2-Nitrobenzyl)pyrrolidin-2-ylmethanol | 85–92% | |
| Nitro group reduction | H₂ (1 atm), Pd/C, ethanol, 50°C | (2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid | 78% |
Esterification and Amidation
The carboxylic acid group is amenable to nucleophilic acyl substitution.
Esterification
-
Reagents/Conditions : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol) or carbodiimide coupling agents (e.g., DCC/DMAP).
-
Product : Methyl (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylate.
-
Applications : Ester derivatives enhance solubility for chromatographic analysis or biological studies.
Amidation
-
Reagents/Conditions : EDCI/HOBt with primary/secondary amines.
-
Product : Amide derivatives with retained stereochemistry.
Alkylation of the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring undergoes alkylation under strong basic conditions.
Key Findings :
-
Reagents/Conditions : Sodium hydride (NaH) or n-butyllithium (n-BuLi) with alkyl halides (e.g., methyl iodide) in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
-
Product : N-Alkylated derivatives (e.g., (2S,4R)-1-methyl-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid).
-
Racemization Risk : Alkylation at the pyrrolidine nitrogen preserves stereochemistry if performed under mild conditions .
| Alkylating Agent | Base | Catalyst | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Methyl iodide | NaH | Tetrabutylammonium bromide | 75% | Retention of configuration |
| Benzyl bromide | n-BuLi | PEG-400 | 68% | Partial racemization |
Nitro Group Transformations
The nitrobenzyl group participates in electrophilic aromatic substitution (EAS) and reduction-alkylation cascades.
Nitration/Sulfonation :
-
Limited reactivity due to electron-withdrawing nitro group; harsh conditions required.
Reductive Alkylation :
-
After nitro reduction to an amine, the resultant amine can undergo Schiff base formation with aldehydes/ketones, followed by reduction to secondary amines.
Acid-Base Reactions
The carboxylic acid (pKa ≈ 2.5) and pyrrolidine nitrogen (pKa ≈ 10.5) enable pH-dependent solubility and salt formation.
Salt Formation :
-
Hydrochloride salt improves crystallinity and stability for pharmaceutical applications.
Stereochemical Stability
The (2S,4R) configuration remains stable under most conditions but may racemize under:
Scientific Research Applications
1.1. Role as a Bioactive Compound
This compound is being studied for its potential as a bioactive molecule in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the synthesis of novel pharmaceuticals. Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activities, including anti-inflammatory and analgesic effects .
1.2. Antitumor Activity
Recent studies have suggested that (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid may have antitumor properties. For instance, it has been tested for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation . The nitro group in its structure is hypothesized to play a crucial role in enhancing its anticancer activity.
2.1. Chiral Building Block
The compound serves as an important chiral building block in asymmetric synthesis. Its chirality allows chemists to create other chiral compounds with high enantioselectivity, which is vital in the production of pharmaceuticals where stereochemistry can affect efficacy and safety .
2.2. Synthesis of Amino Acid Derivatives
This compound can be utilized to synthesize various amino acid derivatives. These derivatives are essential for developing peptide-based drugs and other biologically active molecules .
3.1. Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Its ability to form hydrogen bonds may improve the mechanical strength and thermal stability of polymers .
3.2. Functional Coatings
Research is ongoing into the use of this compound in functional coatings for surfaces that require specific chemical interactions or resistance to environmental factors .
Case Studies
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitrobenzyl group can interact with specific molecular targets, leading to the modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Positional Isomers of Nitrobenzyl Substituents
The position of the nitro group on the benzyl ring significantly alters physicochemical and biological properties:
*Molecular weight includes hydrochloride counterion.
- Ortho vs. Para-nitro groups exhibit stronger electron-withdrawing effects, which may enhance acidity of the carboxylic acid group compared to ortho/meta isomers . Solubility: Hydrochloride salts (e.g., 3-nitro and 4-nitro derivatives) show enhanced aqueous solubility compared to the free acid form .
Halogenated Analogs
Replacing the nitro group with halogens modifies electronic properties and steric bulk:
| Compound Name | Substituent | CAS Number | Molecular Weight | Key Properties |
|---|---|---|---|---|
| (2S,4R)-4-(2,4-Dichlorobenzyl) derivative | 2,4-Dichloro | 1049740-52-4 | 302.17* | Higher lipophilicity; potential CNS activity |
| Boc-protected 4-(4-Methylbenzyl) derivative | 4-Methylbenzyl | 336818-78-1 | 349.42 | Improved stability for peptide synthesis |
*Molecular weight includes hydrochloride counterion.
- Chlorinated Derivatives : The 2,4-dichlorobenzyl analog (CAS: 1049740-52-4) exhibits increased lipophilicity, which may enhance blood-brain barrier penetration for neurological targets .
- Methyl-Substituted Analogs : Boc-protected 4-(4-methylbenzyl) derivatives (e.g., CAS: 336818-78-1) are stable intermediates used in peptide coupling reactions .
Boc-Protected Derivatives
Introduction of a tert-butoxycarbonyl (Boc) group enhances stability and facilitates synthetic manipulation:
| Compound Name | CAS Number | Molecular Weight | Applications |
|---|---|---|---|
| Boc-(2S,4R)-4-(2-Nitrobenzyl)proline | 959577-92-5 | 350.37 | Intermediate in solid-phase peptide synthesis |
| Boc-4-(4-Methylbenzyl)proline | 336818-78-1 | 349.42 | Stabilized precursor for drug discovery |
- Synthetic Utility : Boc groups protect the amine during alkylation or acylation steps, as seen in and , where tert-butyldimethylsilyl (TBS) or methoxypropyl groups are introduced .
Biological Activity
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid, with the CAS number 1049734-78-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N2O4
- Molecular Weight : 250.25 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a nitrobenzyl group and a carboxylic acid functional group.
The biological activity of this compound is primarily linked to its ability to interact with specific protein targets involved in various physiological processes. Notably, it has been studied for its role in modulating protein-protein interactions (PPIs), particularly those involving the Nrf2-Keap1 pathway, which is crucial for cellular responses to oxidative stress.
Nrf2-Keap1 Pathway
- Nrf2 : A transcription factor that regulates the expression of antioxidant proteins.
- Keap1 : A protein that promotes the degradation of Nrf2 under normal conditions.
- Compounds that inhibit the Nrf2-Keap1 interaction can enhance the cellular defense mechanisms against oxidative stress, making them potential therapeutic agents for diseases related to inflammation and oxidative damage .
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antioxidant Activity : By inhibiting the Keap1-Nrf2 interaction, this compound may enhance the expression of antioxidant enzymes, providing protective effects against oxidative stress .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against retroviruses like HIV. This activity is attributed to its ability to modulate immune responses and inhibit viral replication .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by regulating the expression of pro-inflammatory cytokines through the Nrf2 pathway .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In a study evaluating various inhibitors of the Keap1-Nrf2 PPI, compounds similar to this compound demonstrated significant inhibition at concentrations below 100 nM. These findings suggest strong potential for therapeutic applications in oxidative stress-related diseases .
- Structure-Activity Relationship (SAR) : Research on related compounds has highlighted the importance of specific structural features in enhancing biological activity. Modifications to the nitrobenzyl group and variations in the pyrrolidine ring were found to significantly affect potency and selectivity against target proteins .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step routes with careful control of stereochemistry. A common approach includes:
Core Pyrrolidine Formation : Cyclization of protected amino acids or condensation reactions with aldehydes (e.g., 2-nitrobenzaldehyde) under catalytic conditions.
Stereochemical Control : Chiral auxiliaries or enzymatic resolution may ensure the (2S,4R) configuration. For example, trifluoroacetic acid (TFA) is used to remove tert-butoxycarbonyl (Boc) protecting groups without racemization .
Functionalization : Nitrobenzyl groups are introduced via alkylation or reductive amination, followed by hydrolysis to yield the carboxylic acid .
Q. How is the stereochemistry of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of the (2S,4R) configuration by resolving bond angles and spatial arrangements (e.g., torsion angles correlating with hyperconjugation effects) .
- NMR Spectroscopy : Coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations differentiate axial/equatorial substituents. For instance, vicinal coupling between H2 and H4 protons confirms the trans-configuration .
Q. What standard analytical techniques are used for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 293.1).
- Melting Point Analysis : A sharp melting range (e.g., 130–136°C) indicates crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?
- Methodological Answer :
- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in nitrobenzyl introduction. For example, Pd(OAc) with XPhos ligand improves cross-coupling yields under inert atmospheres .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require strict moisture control. Toluene is preferred for hydrophobic steps to minimize side reactions .
- Temperature Gradients : Stepwise heating (40–100°C) balances reaction kinetics and thermal decomposition risks .
Q. How can conflicting NMR and crystallographic data be resolved for this compound?
- Methodological Answer :
- Dynamic NMR Analysis : Variable-temperature NMR identifies conformational equilibria (e.g., puckering of the pyrrolidine ring) that may obscure coupling constants at standard temperatures .
- DFT Calculations : Computational modeling of crystal packing effects reconciles discrepancies between solid-state (X-ray) and solution-state (NMR) structures .
- Synchrotron Crystallography : High-resolution X-ray data (≤1.0 Å) resolves subtle bond-length variations influenced by nitro group resonance .
Q. What strategies mitigate aggregation or solubility issues in biological assays?
- Methodological Answer :
- Derivatization : Introducing hydrophilic groups (e.g., SEM esters) or PEG linkers improves aqueous solubility while retaining activity .
- Co-solvent Systems : DMSO-water mixtures (≤10% v/v) maintain compound stability without denaturing proteins .
- Dynamic Light Scattering (DLS) : Monitors particle size distribution to identify aggregation thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
